
Trandolaprilat Monohydrate
Vue d'ensemble
Description
Trandolaprilat (hydrate) est le métabolite actif du pro-médicament trandolapril. Il appartient à la classe des inhibiteurs de l'enzyme de conversion de l'angiotensine, qui sont couramment utilisés pour traiter l'hypertension artérielle et l'insuffisance cardiaque congestive. Trandolaprilat inhibe l'enzyme responsable de la conversion de l'angiotensine I en angiotensine II, un régulateur clé de la pression artérielle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Trandolaprilat est synthétisé à partir du trandolapril par hydrolyse enzymatique, principalement dans le foie. La synthèse implique la conversion du trandolapril en sa forme diacide biologiquement active, le trandolaprilat .
Méthodes de production industrielle : La production industrielle du trandolaprilat implique la synthèse à grande échelle du trandolapril, suivie de son hydrolyse enzymatique. Le processus comprend généralement l'utilisation de solvants et de catalyseurs pour faciliter la réaction et garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Trandolaprilat subit plusieurs types de réactions chimiques, notamment :
Oxydation : Trandolaprilat peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le trandolaprilat en ses formes réduites.
Substitution : Trandolaprilat peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de trandolaprilat .
4. Applications de la recherche scientifique
Trandolaprilat a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes de réaction.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Étudié de manière approfondie pour son potentiel thérapeutique dans le traitement de l'hypertension artérielle, de l'insuffisance cardiaque et d'autres maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
5. Mécanisme d'action
Trandolaprilat exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant cette enzyme, le trandolaprilat réduit la production d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle. Les cibles moléculaires comprennent l'enzyme de conversion de l'angiotensine et le système rénine-angiotensine-aldostérone .
Composés similaires :
Ramiprilat : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine avec un mécanisme d'action similaire.
Énalaprilat : Un composé apparenté qui inhibe également l'enzyme de conversion de l'angiotensine.
Lisinopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine ayant une demi-vie plus longue que le trandolaprilat.
Unicité : Trandolaprilat est unique en raison de sa structure chimique spécifique, qui comprend un groupe cyclohexane. Cette caractéristique structurelle contribue à ses propriétés pharmacocinétiques, telles que sa demi-vie et sa biodisponibilité. De plus, le trandolaprilat s'est avéré avoir une durée d'action plus longue que certains autres inhibiteurs de l'enzyme de conversion de l'angiotensine .
Applications De Recherche Scientifique
Pharmacological Studies
Trandolaprilat Monohydrate is primarily used in pharmacological research to understand the mechanisms of ACE inhibitors. It serves as a model compound for studying the interactions between ACE inhibitors and various substrates, which helps elucidate their pharmacodynamics and pharmacokinetics. Its efficacy in inhibiting ACE activity is significantly greater than that of its prodrug, Trandolapril, making it a valuable compound for research purposes .
Clinical Trials
Trandolaprilat has been involved in numerous clinical trials aimed at evaluating its effectiveness in treating hypertension and heart failure. Studies have shown that doses ranging from 2 to 4 mg daily can significantly lower blood pressure in hypertensive patients, with maximum effects observed within one week of treatment . Research also indicates that it reduces mortality rates among patients with left ventricular dysfunction following acute myocardial infarction .
Cardiovascular Disease Management
The compound is extensively researched for its role in managing various cardiovascular diseases. It has demonstrated efficacy in:
- Reducing the risk of heart failure hospitalization.
- Lowering the incidence of cardiovascular-related deaths.
- Preventing the progression of proteinuria in high-risk diabetic patients .
Renin-Angiotensin-Aldosterone System Studies
This compound is utilized in studies focusing on the renin-angiotensin-aldosterone system (RAAS). This system is critical for regulating blood pressure and fluid balance, and understanding how Trandolaprilat influences this pathway can lead to better therapeutic strategies for hypertension and heart failure .
Drug Development
In pharmaceutical development, Trandolaprilat is used to formulate new drug delivery systems and improve existing formulations of ACE inhibitors. Its properties are leveraged to enhance bioavailability and therapeutic outcomes in patients requiring long-term management of cardiovascular conditions.
Case Study 1: Efficacy in Hypertensive Patients
A clinical trial involving 827 patients with mild to moderate hypertension demonstrated that once-daily doses of Trandolapril significantly reduced blood pressure compared to placebo. The study highlighted that the minimal effective dose was 1 mg for non-black patients and 2 mg for black patients, emphasizing the need for tailored dosing based on demographic factors .
Case Study 2: Post-Myocardial Infarction Outcomes
In another study involving patients with left ventricular dysfunction post-myocardial infarction, those treated with Trandolapril showed a 16% reduction in all-cause mortality compared to those receiving placebo. This study underscored the importance of early intervention with ACE inhibitors in improving survival rates following acute cardiac events .
Mécanisme D'action
Trandolaprilat exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, trandolaprilat reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
Ramiprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Enalaprilat: A related compound that also inhibits the angiotensin-converting enzyme.
Lisinopril: An angiotensin-converting enzyme inhibitor with a longer half-life compared to trandolaprilat.
Uniqueness: Trandolaprilat is unique due to its specific chemical structure, which includes a cyclohexane group. This structural feature contributes to its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, trandolaprilat has been shown to have a longer duration of action compared to some other angiotensin-converting enzyme inhibitors .
Activité Biologique
Trandolaprilat monohydrate is the active metabolite of trandolapril, a well-known angiotensin-converting enzyme (ACE) inhibitor. This compound plays a significant role in cardiovascular pharmacotherapy, primarily through its effects on blood pressure regulation and heart function. This article explores the biological activity of trandolaprilat, its pharmacodynamics, clinical implications, and relevant case studies.
Trandolaprilat inhibits ACE, which is responsible for converting angiotensin I to angiotensin II (ATII). ATII is a potent vasoconstrictor that increases blood pressure and stimulates aldosterone secretion from the adrenal cortex. By inhibiting ACE, trandolaprilat reduces ATII levels, leading to decreased blood pressure and reduced cardiovascular strain.
- Potency : Trandolaprilat is approximately eight times more potent than its prodrug, trandolapril, in inhibiting ACE activity .
- Pharmacokinetics :
- Absorption : About 40-60% absorbed; bioavailability ranges from 4-14% due to extensive first-pass metabolism .
- Volume of Distribution : Approximately 18 L .
- Protein Binding : Trandolaprilat shows a concentration-dependent serum protein binding of 65-94% .
- Half-Life : The effective half-life of trandolaprilat is around 22.5 hours , allowing for once-daily dosing .
Pharmacodynamic Effects
The primary pharmacodynamic effects of trandolaprilat include:
- Reduction in Blood Pressure : By decreasing peripheral vascular resistance and promoting vasodilation.
- Diuresis and Natriuresis : Resulting from decreased aldosterone secretion.
- Increased Plasma Renin Activity : Due to the removal of negative feedback from ATII on renin release .
Case Study Overview
-
TRACE Study (Trandolapril Cardiac Evaluation) :
- This study examined the effects of trandolapril in patients with left ventricular dysfunction post-myocardial infarction.
- Results indicated a 16% reduction in all-cause mortality , primarily due to cardiovascular causes (p=0.042) among patients treated with trandolapril compared to placebo .
- Additionally, it significantly reduced the incidence of atrial fibrillation (RR 0.45; p<0.01) in patients with left ventricular dysfunction .
- Hypertension Management Trials :
Comparative Efficacy Table
Parameter | Trandolaprilat | Other ACE Inhibitors |
---|---|---|
Potency (IC50) | Higher than enalaprilat | Varies by compound |
Peak Effect Time | ~4-10 hours | Varies |
Half-Life | 22.5 hours | Varies |
Mortality Reduction | 16% (after AMI) | Varies |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Trandolaprilat Monohydrate as an ACE inhibitor, and how can its activity be validated experimentally?
this compound inhibits angiotensin-converting enzyme (ACE) by competitively binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This reduces vasoconstriction and aldosterone secretion. To validate its activity, researchers can:
- Measure ACE inhibition kinetics using fluorometric assays (e.g., with the substrate Abz-FRK(Dnp)P) to determine IC₅₀ values .
- Monitor blood pressure changes in hypertensive animal models (e.g., spontaneously hypertensive rats) via telemetry or tail-cuff methods .
Q. What are the recommended analytical techniques for characterizing this compound’s purity and stability in formulation studies?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (220 nm) to quantify Trandolaprilat and detect degradation products .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity by exposing samples to varying humidity levels (e.g., 0–90% RH) to monitor mass changes, critical for understanding stability in solid-state formulations .
- Raman Spectroscopy : Identify polymorphic transitions or hydrate-anhydrate shifts by tracking spectral changes in the 600–1500 cm⁻¹ range .
Q. How should researchers design in vitro assays to evaluate Trandolaprilat’s pharmacokinetic properties?
- Solubility Studies : Use shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C, followed by HPLC quantification .
- Permeability Assays : Employ Caco-2 cell monolayers with LC-MS/MS analysis to calculate apparent permeability (Papp) values .
Advanced Research Questions
Q. How can experimental design optimization address contradictions in this compound’s bioavailability data across studies?
Conflicting bioavailability results may arise from formulation variability or metabolic differences. To resolve this:
- Use factorial design (e.g., 2³ designs) to test variables like particle size, excipient ratios, and pH. For example, ’s bilayer tablet study employed a similar approach for Bosentan Monohydrate .
- Perform pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC and Cmax values across species, adjusting for covariates like hepatic clearance .
Q. What methodologies are effective for studying Trandolaprilat’s interaction with co-administered drugs in polytherapy regimens?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between Trandolaprilat and drugs like β-blockers or diuretics .
- In Silico Molecular Docking : Use software like AutoDock Vina to predict competitive binding at ACE or off-target sites .
- Clinical Cohort Studies : Apply propensity score matching to adjust for confounding variables (e.g., age, renal function) in retrospective data .
Q. How can researchers reconcile discrepancies in Trandolaprilat’s efficacy between preclinical models and clinical trials?
- Conduct dose-ranging studies in multiple animal models (e.g., rats, dogs) to identify species-specific metabolic pathways.
- Use population pharmacokinetic-pharmacodynamic (PopPK/PD) modeling to extrapolate preclinical data to humans, incorporating covariates like ACE polymorphism status .
- Validate findings via meta-analysis of clinical trial data, assessing heterogeneity using I² statistics .
Q. What advanced techniques are suitable for investigating this compound’s solid-state transitions under stress conditions?
- Variable-Temperature X-ray Diffraction (VT-XRD) : Monitor crystal structure changes during thermal stress (e.g., 25–150°C) .
- Principal Component Analysis (PCA) of Raman Spectra : Detect subtle spectral shifts during hydrate-anhydrate transitions (Figure 7 in ) .
Q. Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze dose-response relationships in Trandolaprilat studies?
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R’s drc package) .
- Report confidence intervals for EC₅₀ values and use ANOVA to compare group differences .
Q. What strategies are recommended for ensuring reproducibility in Trandolaprilat formulation studies?
- Follow ICH Q2(R1) guidelines for method validation (specificity, linearity, precision) .
- Include positive controls (e.g., Lisinopril) in ACE inhibition assays and document equipment specifications (e.g., HPLC column lot numbers) .
Q. How to address methodological limitations in long-term toxicity studies of this compound?
- Use accelerated stability testing (40°C/75% RH for 6 months) to predict degradation pathways .
- Apply Bayesian meta-regression to pool data from fragmented studies, adjusting for publication bias .
Q. Tables for Reference
Q. Table 1: Key Analytical Methods for this compound
Parameter | Method | Conditions/Notes | Reference |
---|---|---|---|
Purity | HPLC-UV | C18 column, 220 nm, 1.0 mL/min flow | |
Hydration State | DVS | 0–90% RH, 25°C | |
Polymorphic Stability | VT-XRD | 25–150°C, 10°C/min heating rate |
Q. Table 2: Common Experimental Design Pitfalls and Solutions
Propriétés
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUTQVXMHPLKS-CNTNIUBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662211 | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951393-57-0, 951393-55-8 | |
Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.